![molecular formula C21H26ClN3O3S2 B1205081 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate CAS No. 43218-55-9](/img/structure/B1205081.png)
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are salts or esters of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes .
Métodos De Preparación
The preparation of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves several synthetic routes. One common method is the reaction of methanesulfonic acid with a suitable base or alcohol to form the corresponding salt or ester. Industrial production methods often involve the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as nitric acid or chlorine .
Análisis De Reacciones Químicas
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. .
Aplicaciones Científicas De Investigación
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an alkylating agent in chemotherapy.
Industry: It is used in electroplating, battery electrolytes, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves its ability to act as a strong acid and alkylating agent. It can methylate DNA and proteins, leading to modifications that affect their function. The molecular targets include nucleophilic sites on DNA bases and amino acid residues in proteins. The pathways involved include DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate can be compared with other methanesulfonates and similar compounds:
Methanesulfonic acid: Similar in structure but differs in its applications and reactivity.
Trifluoromethanesulfonic acid: Has a trifluoromethyl group instead of a methyl group, leading to different properties and uses.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in mutagenesis studies
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
43218-55-9 |
|---|---|
Fórmula molecular |
C21H26ClN3O3S2 |
Peso molecular |
468 g/mol |
Nombre IUPAC |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H22ClN3S.CH4O3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20;1-5(2,3)4/h6-9,12H,4-5,10-11H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
TTZGKMBLWUVGJV-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
SMILES canónico |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
| 43218-55-9 | |
Números CAS relacionados |
49604-87-7 (Parent) |
Sinónimos |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide](/img/structure/B1205000.png)
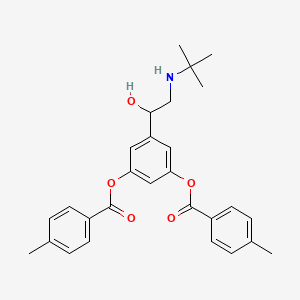
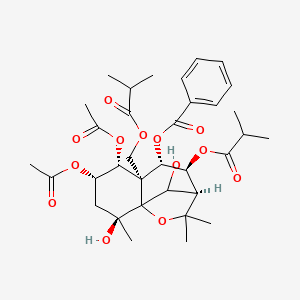
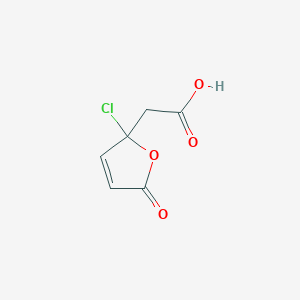
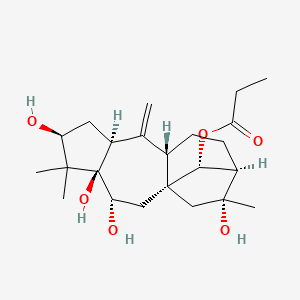
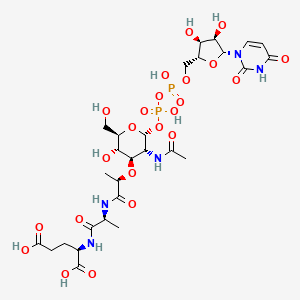
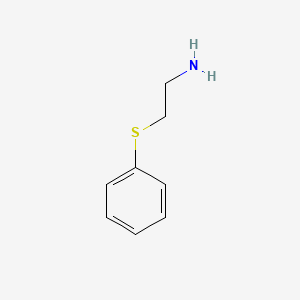
![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)
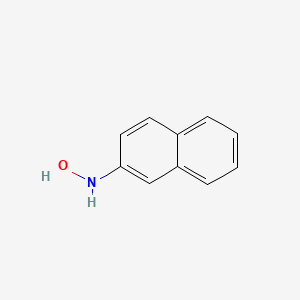
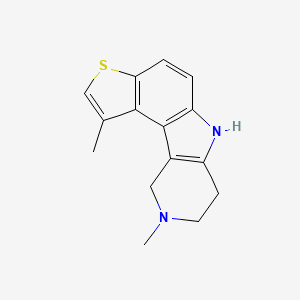
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)
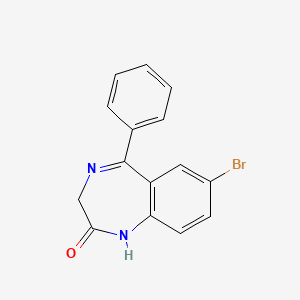
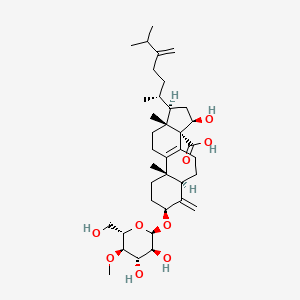
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-(4-propylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B1205021.png)
